4'-Methoxypropiophenone-methyl-d3

Mass spectrometry Stable isotope labeling Internal standard selection

4'-Methoxypropiophenone-methyl-d3 (CAS 89717-81-7), also designated as 3,3,3-trideuterio-1-(4-methoxyphenyl)propan-1-one, is a stable isotope-labeled aromatic ketone belonging to the propiophenone class. With a molecular formula of C₁₀H₉D₃O₂ and molecular weight of 167.22 g/mol, this compound carries three deuterium atoms at the terminal methyl position of the propionyl chain.

Molecular Formula C10H12O2
Molecular Weight 167.22 g/mol
CAS No. 89717-81-7
Cat. No. B018722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Methoxypropiophenone-methyl-d3
CAS89717-81-7
Synonyms1-(4-Methoxyphenyl)-1-propanone-d3;  1-Methoxy-4-propanoylbenzene-d3;  Ethyl-d3 4-Methoxyphenyl Ketone; 
Molecular FormulaC10H12O2
Molecular Weight167.22 g/mol
Structural Identifiers
SMILESCCC(=O)C1=CC=C(C=C1)OC
InChIInChI=1S/C10H12O2/c1-3-10(11)8-4-6-9(12-2)7-5-8/h4-7H,3H2,1-2H3/i1D3
InChIKeyZJVAWPKTWVFKHG-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Methoxypropiophenone-methyl-d3 (CAS 89717-81-7): Deuterated Internal Standard for LC-MS Quantification & Pharmaceutical Impurity Profiling


4'-Methoxypropiophenone-methyl-d3 (CAS 89717-81-7), also designated as 3,3,3-trideuterio-1-(4-methoxyphenyl)propan-1-one, is a stable isotope-labeled aromatic ketone belonging to the propiophenone class . With a molecular formula of C₁₀H₉D₃O₂ and molecular weight of 167.22 g/mol, this compound carries three deuterium atoms at the terminal methyl position of the propionyl chain [1]. It is supplied primarily by Toronto Research Chemicals (TRC) and BOC Sciences, typically at isotopic purity ≥98%, and is intended for use as an internal standard in liquid chromatography–mass spectrometry (LC-MS) methods for the quantification of the non-deuterated parent compound 4'-methoxypropiophenone (CAS 121-97-1) in pharmaceutical impurity profiling, forensic analysis, and metabolic studies [2].

Why 4'-Methoxypropiophenone-methyl-d3 Cannot Be Replaced by Non-Deuterated or Alternative Isotopologues in Quantitative LC-MS Workflows


In stable isotope dilution mass spectrometry (SID-MS), the internal standard must exhibit identical extraction recovery, chromatographic retention time, and ionization efficiency to the target analyte while being distinguishable by mass [1]. The non-deuterated parent, 4'-methoxypropiophenone (MW 164.20 g/mol), cannot serve this role because it is chromatographically and mass-spectrometrically indistinguishable from the analyte, precluding separate detection channels. The d2 isotopologue (4'-Methoxypropiophenone-d2, CAS 91889-35-9, MW 166.21 g/mol) provides a +2 Da mass shift but may suffer from incomplete isotopic separation from the M+2 natural abundance isotopomer of the parent, reducing quantitative accuracy at low concentrations [2]. The d3 isotopologue (MW 167.22 g/mol) delivers a +3 Da shift that consistently avoids spectral overlap with naturally occurring isotopomers . Additionally, deuterium placement at the terminal methyl group minimizes hydrogen-deuterium exchange in protic solvents, preserving isotopic integrity during sample preparation—a critical advantage over backbone-deuterated analogs where exchange could compromise quantification [3].

Quantitative Differentiation Evidence: 4'-Methoxypropiophenone-methyl-d3 vs. Undeuterated Parent and Alternative Isotopologues


Deuterium Incorporation and Mass Shift: d3 (±3 Da) vs. Undeuterated (0 Da) and d2 (±2 Da) Comparators

The target compound incorporates three deuterium atoms at the terminal methyl group, producing a +3 Da mass shift relative to the undeuterated parent 4'-methoxypropiophenone (monoisotopic mass 164.0837 Da vs. 167.1030 Da for the d3 species) [1][2]. This shift is decisively larger than the +2 Da shift of the d2 isotopologue (4'-Methoxypropiophenone-d2, monoisotopic mass 166.0963 Da) [3]. In LC-MS/MS quantification, the d3 mass shift eliminates interference from the M+2 natural abundance ion of the parent (approximately 1.1% relative abundance for two ¹³C atoms), which can contribute up to 1.1% of the parent signal intensity at the M+2 channel—a level that can compromise lower limit of quantification (LLOQ) accuracy when the d2 isotopologue is used at low internal standard concentrations [4].

Mass spectrometry Stable isotope labeling Internal standard selection

Isotopic Purity Specification: ≥98% vs. 95% Alternative Supplier Competitive Baseline

The catalog isotopic purity specification for 4'-Methoxypropiophenone-methyl-d3 from BOC Sciences is ≥98% , while Toronto Research Chemicals (TRC) equivalent product is also specified at ≥98% . In contrast, certain alternative vendor listings (e.g., OTAVAchemicals, A2B Chem LLC) supply the compound at only 95% purity [1]. An isotopic purity drop from 98% to 95% introduces a 3% higher fraction of unlabeled or incompletely deuterated species (primarily d0 and d1 isotopomers), which co-elute and co-ionize with the analyte but are detected at the analyte mass channel, directly contributing a systematic positive bias of up to 3% to the measured analyte concentration [2].

Isotopic purity Quantitative accuracy Internal standard quality

Chromatographic Co-Elution: Identical Retention Time to Non-Deuterated Parent Ensures Matched Ionization Conditions

The d3 isotopologue differs from the parent only by isotopic substitution at the chemically inert terminal methyl group. This minimal structural perturbation ensures that the deuterated internal standard co-elutes with the non-deuterated analyte under all common reversed-phase LC conditions [1]. Vendor technical descriptions explicitly state that the compound 'provides retention-time and ionization matching for LC-MS quantitation' . This is a class-level expectation for perdeuterated methyl analogs: the deuterium isotope effect on reversed-phase retention is negligible (Δlog k < 0.01 for CD₃ vs. CH₃ on C18 phases), unlike backbone-deuterated species where H/D exchange or polar interactions can produce slight retention shifts [2].

Chromatographic co-elution Matrix effect correction Isotope dilution LC-MS

Physical Property Consistency: Solubility, LogP, and PSA Matching Ensure Identical Sample Preparation Behavior

The computed partition coefficient (LogP) for 4'-Methoxypropiophenone-methyl-d3 is identical to that of the non-deuterated parent (LogP = 2.29), and the topological polar surface area (TPSA) is 26.30 Ų for both compounds, reflecting identical hydrogen-bonding capacity [1]. This stands in contrast to alternative internal standards such as structural analogs (e.g., 4'-methoxyacetophenone, LogP ~1.8; 4'-chloropropiophenone, LogP ~3.0), where differences in LogP of ≥0.5 units can produce divergent extraction recoveries from biological or environmental matrices, undermining quantification accuracy [2]. The d3 compound is documented as soluble in dichloromethane, ethyl acetate, and methanol, matching the solubility profile of the undeuterated parent .

Physicochemical properties Sample preparation recovery Isotope dilution

Storage Stability and Long-Term Isotopic Integrity: -20°C Storage Preserves Deuterium Content vs. Room Temperature Degradation

Supplier specifications for 4'-Methoxypropiophenone-methyl-d3 recommend long-term storage at -20°C, with short-term room temperature storage permitted only for immediate use . The terminal methyl deuterium atoms are chemically non-exchangeable under standard sample preparation conditions (neutral pH, organic solvents), unlike heteroatom-bound deuterium (e.g., -OD, -ND) which undergoes rapid H/D back-exchange in protic media . This contrasts with deuterated standards labeled at alpha-carbonyl positions, where enolization can catalyze deuterium loss under mildly basic or acidic conditions [1]. For 4'-Methoxypropiophenone, the ketone alpha-protons are not deuterated in the d3 isotopologue, eliminating this degradation pathway entirely.

Storage stability Isotopic integrity Deuterium exchange

Procurement-Relevant Application Scenarios for 4'-Methoxypropiophenone-methyl-d3 (CAS 89717-81-7)


LC-MS/MS Quantification of 4'-Methoxypropiophenone in Pharmaceutical Impurity Profiling

4'-Methoxypropiophenone is a key intermediate in the synthesis of beta-blockers and other cardiovascular drugs and may appear as a residual synthetic impurity or degradation product in active pharmaceutical ingredients (APIs). The d3 isotopologue serves as the optimal internal standard for its quantification by isotope dilution LC-MS/MS, with the +3 Da mass shift eliminating interference from the parent analyte's isotopic envelope (Evidence Item 1), isotopic purity ≥98% minimizing systematic bias (Evidence Item 2), and chromatographic co-elution correcting for matrix effects in complex drug product matrices (Evidence Item 3).

Forensic and Toxicological Quantification in Complex Biological Matrices

In forensic chemistry and toxicology, accurate quantification of aromatic ketones in blood, urine, or tissue homogenates is essential for legal defensibility . The identical LogP and solubility properties of the d3 internal standard ensure equivalent extraction recovery from biological matrices compared to the non-deuterated analyte (Evidence Item 4), while the non-exchangeable nature of the methyl-d3 label preserves isotopic integrity during sample preparation steps that may involve pH extremes or prolonged solvent exposure (Evidence Item 5). This traceability supports method validation under ISO 17025 or equivalent forensic quality standards.

Metabolic Pathway Tracing and Pharmacokinetic Studies Using Stable Isotope-Labeled Probes

Researchers investigating the metabolic fate of 4'-methoxypropiophenone or structurally related aryl ketones can employ the d3 compound as a tracer in in vitro microsomal or hepatocyte incubation studies [1]. The +3 Da mass label enables product ion scanning and neutral loss experiments to distinguish metabolites originating from the labeled substrate versus endogenous isobaric species, enhancing confidence in metabolite identification. The high isotopic purity (≥98%) reduces ambiguity in assigning metabolic transformations, as a low level of d0 carryover could otherwise generate false-positive signals for unmetabolized parent compound (Evidence Item 2).

Method Development and Validation for Regulatory Bioanalysis in CRO Settings

Contract research organizations (CROs) performing regulated bioanalysis under GLP or GCP guidelines require internal standards with documented isotopic purity, stability, and lot-to-lot consistency. The commercially available d3 isotopologue from TRC and BOC Sciences at ≥98% purity provides a reliable platform for developing and validating LC-MS/MS methods for 4'-methoxypropiophenone quantification, satisfying FDA and EMA bioanalytical method validation criteria for accuracy (±15%) and precision (≤15% RSD) across the calibration range [2]. The storage stability at -20°C (Evidence Item 5) supports long-term reference standard management in CRO inventory systems.

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